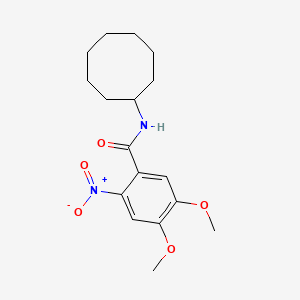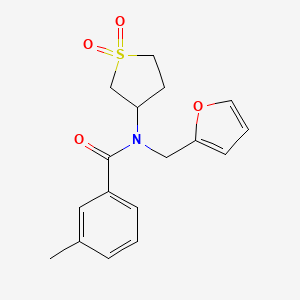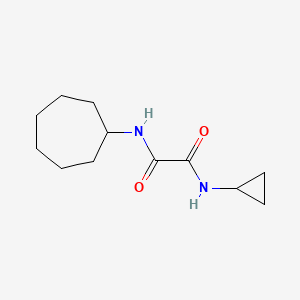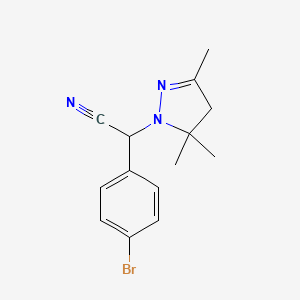
N-cyclooctyl-4,5-dimethoxy-2-nitrobenzamide
Vue d'ensemble
Description
N-cyclooctyl-4,5-dimethoxy-2-nitrobenzamide is an organic compound with the molecular formula C17H24N2O5 This compound is characterized by a cyclooctyl group attached to the nitrogen atom of a benzamide structure, which also contains two methoxy groups and a nitro group on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-4,5-dimethoxy-2-nitrobenzamide typically involves the following steps:
Cyclooctylation: The cyclooctyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of the nitrated benzamide with cyclooctylamine in the presence of a suitable base such as triethylamine.
Purification: The final product is purified using recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and cyclooctylation steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclooctyl-4,5-dimethoxy-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles such as sodium hydride.
Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol solvent.
Substitution: Sodium hydride, dimethyl sulfoxide solvent.
Oxidation: Potassium permanganate, acetone solvent.
Major Products
Reduction: N-cyclooctyl-4,5-dimethoxy-2-aminobenzamide.
Substitution: N-cyclooctyl-4,5-dihydroxy-2-nitrobenzamide.
Oxidation: N-cyclooctyl-4,5-dimethoxy-2-nitroquinone.
Applications De Recherche Scientifique
N-cyclooctyl-4,5-dimethoxy-2-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound is investigated for its potential use in the development of organic electronic materials due to its unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of N-cyclooctyl-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to inhibition or modulation of their activity. The methoxy groups contribute to the compound’s lipophilicity, enhancing its ability to cross cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-dimethoxy-2-nitrobenzoic acid: Similar structure but lacks the cyclooctyl group.
N-cyclooctyl-4,5-dimethoxybenzamide: Similar structure but lacks the nitro group.
N-cyclooctyl-2-nitrobenzamide: Similar structure but lacks the methoxy groups.
Uniqueness
N-cyclooctyl-4,5-dimethoxy-2-nitrobenzamide is unique due to the presence of both the cyclooctyl group and the nitro group on the benzamide structure. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and materials science.
Propriétés
IUPAC Name |
N-cyclooctyl-4,5-dimethoxy-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-23-15-10-13(14(19(21)22)11-16(15)24-2)17(20)18-12-8-6-4-3-5-7-9-12/h10-12H,3-9H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZXUEDTMOYRFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2CCCCCCC2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-BUTYL-2-[2-(ETHYLSULFANYL)BENZAMIDO]BENZAMIDE](/img/structure/B4385593.png)
![N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)-3-methylbenzamide](/img/structure/B4385610.png)
![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydro-2-pyrimidinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4385617.png)
![N-(2-chlorophenyl)-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4385625.png)
![N-butyl-2-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B4385626.png)

![N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4385644.png)




![ethyl 4-({1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B4385679.png)
![N-BENZYL-2-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZAMIDE](/img/structure/B4385681.png)
![4-[(4-methoxyphenyl)amino]-3-nitrobenzonitrile](/img/structure/B4385686.png)
